
2-Methoxy-3-(3-methoxypropoxy)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-3-(3-methoxypropoxy)pyridine is an organic compound with the molecular formula C10H15NO3 and a molecular weight of 197.23 g/mol It is a substituted pyridine derivative, characterized by the presence of methoxy and methoxypropoxy groups attached to the pyridine ring
Preparation Methods
The synthesis of 2-Methoxy-3-(3-methoxypropoxy)pyridine can be achieved through several routes. One common method involves the reaction of 2,3-dimethyl-4-(methoxypropoxy)pyridine-N-oxide with trifluoromethanesulfonic acid and chloroacetic chloride under controlled conditions . The reaction proceeds through a series of steps, including acetylation, hydrolysis, and salt formation, to yield the desired product with high purity.
Industrial production methods typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and cost-effectiveness. The use of solvents, temperature control, and purification techniques are crucial in ensuring the quality and consistency of the final product.
Chemical Reactions Analysis
2-Methoxy-3-(3-methoxypropoxy)pyridine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced pyridine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or methoxypropoxy groups are replaced by other functional groups. Common reagents for these reactions include alkyl halides and strong bases.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine N-oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.
Scientific Research Applications
2-Methoxy-3-(3-methoxypropoxy)pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: In medicinal chemistry, it is explored for its potential as a drug candidate.
Industry: The compound is used in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 2-Methoxy-3-(3-methoxypropoxy)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
2-Methoxy-3-(3-methoxypropoxy)pyridine can be compared with other similar compounds, such as:
2-Methoxypyridine: This compound has a simpler structure with only a methoxy group attached to the pyridine ring.
2-Chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride: This compound has a chloromethyl group in addition to the methoxypropoxy group, making it more reactive and suitable for different chemical transformations.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of methoxy and methoxypropoxy groups makes it versatile for various applications in research and industry.
Properties
Molecular Formula |
C10H15NO3 |
|---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
2-methoxy-3-(3-methoxypropoxy)pyridine |
InChI |
InChI=1S/C10H15NO3/c1-12-7-4-8-14-9-5-3-6-11-10(9)13-2/h3,5-6H,4,7-8H2,1-2H3 |
InChI Key |
MVXLNXHXQLYXCG-UHFFFAOYSA-N |
Canonical SMILES |
COCCCOC1=C(N=CC=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


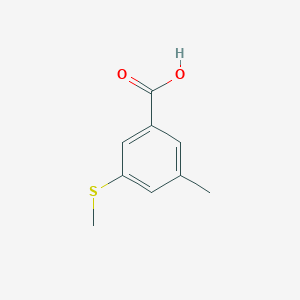
![2-(((3aS,4R,6S,6aR)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol (2R,3R)-2,3-dihydroxysuccinate](/img/structure/B14028447.png)
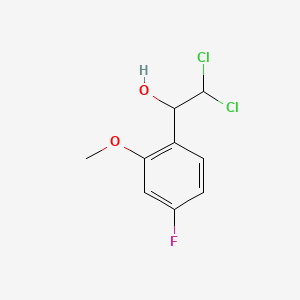

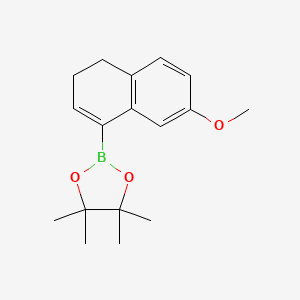
![4-phenyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B14028469.png)
![Tert-butyl 7-(methylamino)-5-thia-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B14028472.png)
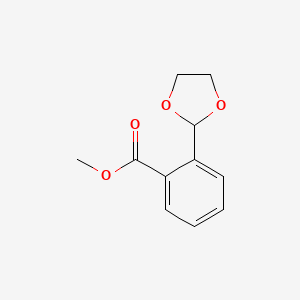
![(2-Fluoro-5-methoxy-[1,1'-biphenyl]-3-yl)boronic acid](/img/structure/B14028482.png)
![tert-butyl N-[rel-(1R,2S,4R)-4-amino-2-fluoro-cyclohexyl]carbamate;hydrochloride](/img/structure/B14028487.png)
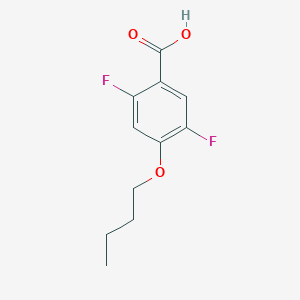
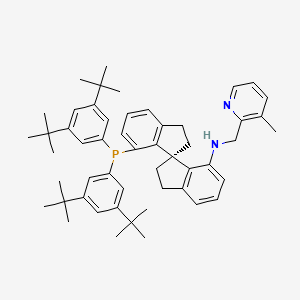
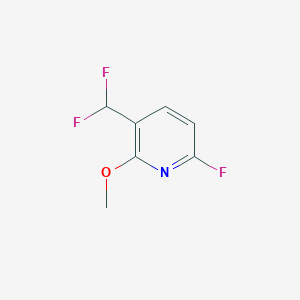
![(3aR,6aS)-ethyl 1-benzyloctahydrocyclopenta[b]pyrrole-3a-carboxylate](/img/structure/B14028520.png)
